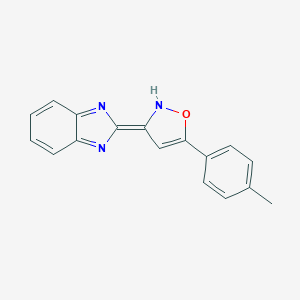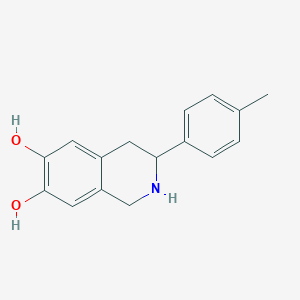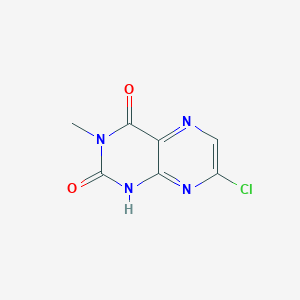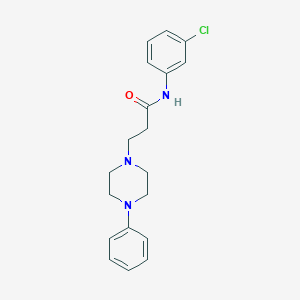
3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole, also known as BMOX, is a heterocyclic compound with potential applications in scientific research. It belongs to the class of oxazole derivatives and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cellular processes. 3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole has been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of chitin synthase, an enzyme involved in fungal cell wall synthesis.
Biochemical and Physiological Effects:
3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole has been shown to have several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, which is a programmed cell death mechanism. 3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole has also been shown to inhibit the growth of various fungi and bacteria, indicating its potential as an antimicrobial agent. Additionally, 3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole has been reported to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole has several advantages for lab experiments, including its ease of synthesis and potential as a fluorescent probe. However, 3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole has some limitations, including its potential toxicity and lack of specificity towards certain enzymes and proteins.
Zukünftige Richtungen
There are several future directions for research on 3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole. One potential area of research is the development of 3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole derivatives with improved specificity towards target enzymes and proteins. Another area of research is the investigation of 3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole as a potential therapeutic agent for various diseases, including cancer and viral infections. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of 3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole.
In conclusion, 3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole is a heterocyclic compound with potential applications in scientific research. It has been synthesized using various methods and has been investigated for its anticancer, antifungal, and antibacterial activities. 3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole has also been tested for its potential as a fluorescent probe and has been shown to have anti-inflammatory and antioxidant properties. While 3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole has some limitations, it has several advantages for lab experiments. Future research on 3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole should focus on developing derivatives with improved specificity and investigating its potential as a therapeutic agent for various diseases.
Synthesemethoden
3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole can be synthesized using different methods, including the reaction of 2-amino-benzimidazole with 4-methylphenacyl bromide, followed by cyclization with ethyl oxalyl chloride. Another method involves the reaction of 2-amino-benzimidazole with 4-methylbenzoyl chloride, followed by cyclization with oxalyl chloride. Both methods have been reported to yield 3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole with good purity and yield.
Wissenschaftliche Forschungsanwendungen
3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to exhibit anticancer, antifungal, and antibacterial activities. 3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole has also been tested for its potential as an antiviral agent, with promising results. Additionally, 3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole has been investigated for its potential as a fluorescent probe for the detection of metal ions.
Eigenschaften
Molekularformel |
C17H13N3O |
|---|---|
Molekulargewicht |
275.3 g/mol |
IUPAC-Name |
3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole |
InChI |
InChI=1S/C17H13N3O/c1-11-6-8-12(9-7-11)16-10-15(20-21-16)17-18-13-4-2-3-5-14(13)19-17/h2-10,20H,1H3 |
InChI-Schlüssel |
PUNNXPKIDAZCNU-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C2=CC(=C3N=C4C=CC=CC4=N3)NO2 |
SMILES |
CC1=CC=C(C=C1)C2=CC(=C3N=C4C=CC=CC4=N3)NO2 |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CC(=C3N=C4C=CC=CC4=N3)NO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246398.png)
![N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B246399.png)



![Ethyl 7-amino-3-carbamoyl-2-methylsulfanylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B246406.png)

![Ethanone, 1-(4-amino-6-methyl-thieno[2,3-b]pyridin5-yl)-](/img/structure/B246415.png)

![4-Oxo-3-phenyl-5,9-diaza-1-azoniatricyclo[7.3.1.05,13]trideca-1(13),2-dien-2-olate](/img/structure/B246420.png)

![1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one](/img/structure/B246427.png)

